molecular formula C15H13ClN2O3S2 B2609722 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide CAS No. 1421454-14-9

2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2609722
CAS No.: 1421454-14-9
M. Wt: 368.85
InChI Key: TVOUNDVCYADGFV-UHFFFAOYSA-N
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Description

2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide is a sophisticated synthetic compound designed for investigative biochemistry and medicinal chemistry research. Its molecular architecture incorporates a thiazole ring , a privileged scaffold in drug discovery known to confer significant biological potential. The thiazole nucleus is a recognized pharmacophore present in more than 18 FDA-approved drugs and is associated with a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern on the thiazole core, featuring a furan-2-yl group at the 2-position, further enhances the molecule's versatility as a key intermediate for constructing more complex chemical entities. The compound's strategic design, which conjugates the thiazole heterocycle with a benzenesulfonamide group, suggests potential for enzyme inhibition activity . Benzenesulfonamide is a classic moiety in medicinal chemistry, frequently employed in the design of inhibitors for various enzyme families. This structural feature is found in compounds targeting critical pathways, such as cyclooxygenase-2 (COX-2) and 12-lipoxygenase (12-LOX) . These enzymes are pivotal in inflammatory processes and cancer progression, making them high-value targets for therapeutic intervention. Consequently, this reagent holds substantial research value for scientists exploring novel modulators of these and other sulfonamide-sensitive biological targets, facilitating studies in enzymology, signal transduction, and inhibitor structure-activity relationships (SAR). The primary research utility of this compound lies in its application as a chemical probe for hit-to-lead optimization campaigns and as a versatile building block for the synthesis of compound libraries. Researchers can utilize it to investigate structure-activity relationships, particularly around the thiazole-benzenesulfonamide hybrid structure, or to develop new chemical methodologies for heterocyclic coupling. Its well-defined structure supports research in molecular recognition and the discovery of new bioactive agents targeting a range of diseases.

Properties

IUPAC Name

2-chloro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-10-13(22-15(18-10)12-6-4-8-21-12)9-17-23(19,20)14-7-3-2-5-11(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOUNDVCYADGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group in the benzene ring can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring is a well-documented pharmacophore known for its antimicrobial properties. Compounds containing thiazole derivatives have shown significant activity against various bacterial and fungal strains.

  • Case Study: Antifungal Activity
    A study demonstrated that derivatives of thiazole, including those similar to 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide, exhibited activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were reported at 3.92–4.23 mM, indicating moderate efficacy compared to standard antifungal agents like fluconazole .
CompoundTarget PathogenMIC (mM)Reference DrugMIC (mM)
This compoundC. albicans3.92–4.01Fluconazole<1
A. niger4.01–4.23

Anticancer Properties

Thiazole derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth.

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    Research indicates that compounds with thiazole structures can exhibit cytotoxic effects on various cancer cell lines. For instance, certain thiazole derivatives were found to be equipotent with doxorubicin against A-431 and Jurkat cells, suggesting promising anticancer activity .
CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
This compoundA-431<10Doxorubicin<10
Jurkat<10

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways.

Structure–Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is closely linked to their chemical structure. Key modifications can enhance or diminish their efficacy:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as nitro groups at specific positions on the benzene ring has been shown to improve antimicrobial activity.
  • Lipophilicity : Increasing lipophilicity through structural modifications can enhance the bioavailability and effectiveness of these compounds against microbial pathogens .

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are analyzed below:

4-Chloro-N-[2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide (CAS: 894014-98-3)

  • Structural Differences :
    • Chlorine substituent on benzene: Position 4 (vs. position 2 in the target compound).
    • Thiazole substituent: Phenyl at position 2 (vs. furan-2-yl).
    • Linker group: Ethyl bridge (vs. methylene).
  • The phenyl group on thiazole increases steric bulk compared to furan, possibly reducing solubility but enhancing π-π interactions .

2-Chloro-N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS: 866018-51-1)

  • Structural Differences :
    • Thiazole substituent: 4-Chlorophenyl at position 2 (vs. furan-2-yl).
    • Benzene substitution: Chlorine retained at position 2.
  • Implications :
    • The electron-withdrawing 4-chlorophenyl group may enhance electrophilic character, affecting reactivity or target binding.
    • Increased lipophilicity due to the additional chlorine, which could influence membrane permeability .

Chlorsulfuron (2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide)

  • Structural Differences :
    • Core heterocycle: Triazine (vs. thiazole).
    • Functional groups: Urea bridge and triazine substituents (methoxy, methyl).
  • Implications :
    • Chlorsulfuron is a sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants. The triazine ring is critical for ALS inhibition, whereas the thiazole-furan system in the target compound may confer divergent bioactivity .

Data Table: Comparative Analysis

Compound Name Thiazole Substituent Benzene Chloro Position Linker Group Key Applications LogP (Predicted)
2-Chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide Furan-2-yl 2 Methylene Under investigation ~3.2
4-Chloro-N-[2-(4-methyl-2-phenylthiazol-5-yl)ethyl]benzenesulfonamide Phenyl 4 Ethyl Research chemical ~4.1
2-Chloro-N-{[2-(4-chlorophenyl)-4-methylthiazol-5-yl]methyl}benzenesulfonamide 4-Chlorophenyl 2 Methylene Agrochemical studies ~3.8
Chlorsulfuron N/A (Triazine core) 2 Urea Herbicide ~1.5

Research Findings

Role of Thiazole Substituents: Substitution at position 2 of the thiazole with aromatic groups (e.g., furan, phenyl, chlorophenyl) is critical for bioactivity. Furan’s oxygen atom may engage in hydrogen bonding, while phenyl groups favor hydrophobic interactions .

Impact of Chlorine Position on Benzene :

  • A chlorine at position 2 (vs. 4) creates a more electron-deficient benzene ring, which may enhance electrophilic reactivity or binding to electron-rich enzyme pockets .

Linker Group Effects :

  • Ethyl linkers (vs. methylene) increase rotational freedom, which could optimize binding geometry but reduce target specificity .

Divergent Applications :

  • Thiazole-based analogs lack the triazine-urea motif of chlorsulfuron, suggesting different biological targets (e.g., kinase inhibition vs. ALS inhibition) .

Biological Activity

The compound 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Structural Overview

This compound comprises three key structural moieties:

  • Furan Ring : Known for its antioxidant properties and potential in drug design.
  • Thiazole Ring : Associated with antimicrobial and antitumor activities.
  • Benzenesulfonamide Group : Often linked to various biological interactions, enhancing the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings typically exhibit significant antimicrobial activity. The presence of the furan ring may enhance antioxidant properties, contributing to antimicrobial effects. Studies have shown that derivatives of thiazoles are effective against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AStaphylococcus aureus15.625 µM
Thiazole Derivative BEscherichia coli62.5 µM
Furan-Thiazole HybridCandida albicans31.108 µM

These findings suggest that the hybrid nature of the compound may lead to enhanced efficacy against a broad spectrum of microorganisms .

The mechanism of action for This compound involves its interaction with specific molecular targets:

  • The indole moiety is known to interact with serotonin receptors, potentially influencing neuroactive pathways.
  • The thiazole ring can bind to various enzymes involved in metabolic pathways, enhancing its antimicrobial properties.

This multi-target approach is beneficial in treating diseases where conventional single-target therapies may fail .

Case Studies

  • Antibacterial Activity Study : A recent study evaluated the antibacterial activity of several sulfonamide derivatives, including the target compound. It demonstrated moderate to good activity against Gram-positive bacteria, with a notable reduction in biofilm formation observed in Staphylococcus aureus strains .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of related compounds, revealing that derivatives exhibited MIC values ranging from 16.69 to 78.23 µM against Candida species, indicating promising potential for therapeutic applications in fungal infections .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of the compound:

  • Broad Spectrum Antimicrobial Activity : The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against various strains.
  • Biofilm Inhibition : It has been shown to significantly reduce biofilm formation in clinical isolates, which is crucial for treating persistent infections caused by biofilm-forming pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide?

  • Methodology : The compound can be synthesized via condensation reactions between sulfonamide precursors and heterocyclic amines. For example, refluxing a benzenesulfonamide derivative (e.g., N-(benzenesulfonyl)-cyanamide potassium salts) with substituted 2-aminobenzophenones in glacial acetic acid for 3.5–5 hours yields structurally similar sulfonamides. Purification involves filtration, washing with glacial acetic acid, and crystallization (ethanol or acetonitrile), achieving yields of 40–55% .

Q. How can TLC and NMR spectroscopy be used to confirm the compound’s purity and structure?

  • Methodology :

  • TLC : Monitor reaction progress using silica gel plates with appropriate eluents (e.g., ethyl acetate/hexane mixtures). Reported Rf values for analogous compounds range from 0.43 to 0.78 .
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, the methyl group on the thiazole ring typically appears at δ 2.4–2.6 ppm in 1H^1H NMR, while furan protons resonate at δ 6.3–7.4 ppm .

Q. What purification techniques are effective for isolating the target compound?

  • Methodology : Crystallization using ethanol or acetonitrile is preferred for removing impurities. For heat-sensitive derivatives, column chromatography with silica gel and gradient elution (e.g., chloroform/methanol) may be employed .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like ORTEP-3/WinGX resolve structural ambiguities in sulfonamide derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. Software suites like WinGX and ORTEP-3 enable thermal ellipsoid visualization and refinement of crystallographic data. For example, sulfonamide derivatives often exhibit planar sulfonyl groups with S–N bond lengths of ~1.63 Å, confirming resonance stabilization .

Q. What contradictions exist in reported biological activities of sulfonamide-thiazole hybrids, and how can they be addressed?

  • Analysis : Some studies report anticancer activity via kinase inhibition, while others highlight antibacterial effects. Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects. To resolve this, perform comparative QSAR studies using descriptors like logP and Hammett constants to correlate structure with activity .

Q. How do substituents on the thiazole and furan rings influence the compound’s physicochemical properties?

  • Methodology :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., chloro) on the benzene ring to enhance metabolic stability.
  • Solubility : The furan ring’s oxygen atom improves aqueous solubility via hydrogen bonding, as seen in analogs with similar logS values (−3.5 to −2.8) .

Q. What strategies improve reaction yields in sulfonamide-thiazole syntheses?

  • Optimization :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution steps.
  • Temperature : Controlled reflux (90–100°C) minimizes side reactions like sulfonamide hydrolysis. Yields for related compounds increased from 43% to 60% under optimized conditions .

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